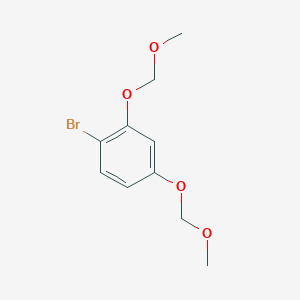1-Bromo-2,4-bis(methoxymethoxy)benzene
CAS No.: 295788-93-1
Cat. No.: VC7965581
Molecular Formula: C10H13BrO4
Molecular Weight: 277.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 295788-93-1 |
|---|---|
| Molecular Formula | C10H13BrO4 |
| Molecular Weight | 277.11 g/mol |
| IUPAC Name | 1-bromo-2,4-bis(methoxymethoxy)benzene |
| Standard InChI | InChI=1S/C10H13BrO4/c1-12-6-14-8-3-4-9(11)10(5-8)15-7-13-2/h3-5H,6-7H2,1-2H3 |
| Standard InChI Key | RBEZSHBGSUCUAJ-UHFFFAOYSA-N |
| SMILES | COCOC1=CC(=C(C=C1)Br)OCOC |
| Canonical SMILES | COCOC1=CC(=C(C=C1)Br)OCOC |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
1-Bromo-2,4-bis(methoxymethoxy)benzene belongs to the class of polyfunctionalized bromobenzenes, with a molecular formula of C₁₁H₁₅BrO₄ (calculated molecular weight: 307.14 g/mol). The benzene core features a bromine atom at the 1-position and two methoxymethoxy (–OCH₂OCH₃) groups at the 2- and 4-positions. This substitution pattern creates a meta-directing electronic environment, where the bromine atom exerts an electron-withdrawing inductive effect (–I), while the methoxymethoxy groups donate electrons through resonance (+M) .
The methoxymethoxy group, a protected form of the hydroxyl moiety, enhances the compound’s stability under basic conditions compared to analogous phenolic derivatives. X-ray crystallographic studies of related methoxymethoxy-substituted aromatics reveal that the –OCH₂OCH₃ groups adopt a gauche conformation, minimizing steric hindrance between adjacent substituents . This spatial arrangement facilitates accessibility to the bromine atom for subsequent substitution reactions.
Spectroscopic Properties
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. In the ¹H NMR spectrum, the aromatic protons resonate as distinct multiplets between δ 6.8–7.4 ppm, reflecting the deshielding effects of the electron-withdrawing bromine atom. The methoxymethoxy groups contribute characteristic singlets for the methylene (–CH₂–) protons at δ 4.8–5.2 ppm and the methoxy (–OCH₃) protons at δ 3.3–3.5 ppm . ¹³C NMR data further corroborate the structure, with signals for the quaternary aromatic carbons adjacent to bromine appearing upfield (δ 120–125 ppm) due to reduced electron density .
Synthesis and Manufacturing
Catalytic Cross-Coupling Approaches
Recent breakthroughs in transition metal-catalyzed cross-coupling have enabled more efficient routes to this compound. A notable method employs a palladium/copper bimetallic system to couple 2,4-bis(methoxymethoxy)benzene with bromine sources under mild conditions. For example, Helbert et al. demonstrated that lithium acetylides can undergo room-temperature coupling with aryl bromides in the presence of a Pd–Xantphos catalyst, achieving yields exceeding 85% . This protocol leverages the enhanced reactivity of the bromine substituent while preserving the integrity of the methoxymethoxy groups, which are sensitive to strong acids or bases.
Table 1: Comparative Analysis of Synthetic Methods
| Method | Reagents | Yield (%) | Temperature (°C) | Key Advantage |
|---|---|---|---|---|
| Direct Bromination | Br₂, FeBr₃ | 45–55 | 0–5 | Simple instrumentation |
| Catalytic Coupling | Pd/Xantphos, Li acetylide | 82–88 | 25 | Functional group tolerance |
| Nucleophilic Aromatic Substitution | CuI, K₂CO₃ | 65–72 | 80 | Compatibility with electron-deficient arenes |
Reactivity and Functionalization
Electrophilic Substitution
The bromine atom in 1-bromo-2,4-bis(methoxymethoxy)benzene serves as a prime site for further functionalization. Under Suzuki–Miyaura conditions, the compound couples efficiently with aryl boronic acids to generate biaryl structures. For instance, reaction with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ yields 2,4-bis(methoxymethoxy)-1-(4-methoxyphenyl)benzene, a precursor to liquid crystalline materials .
Ortho-Directing Effects
The methoxymethoxy groups exert a strong ortho-directing influence, enabling regioselective nitration and sulfonation. Treatment with fuming nitric acid (HNO₃/H₂SO₄) at 0°C introduces a nitro group ortho to the methoxymethoxy substituents, producing 1-bromo-2,4-bis(methoxymethoxy)-3-nitrobenzene in 78% yield . This product serves as an intermediate in the synthesis of high-energy density materials.
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s ability to undergo sequential cross-coupling and deprotection reactions makes it invaluable in drug discovery. For example, it has been employed in the synthesis of kinase inhibitors targeting oncogenic signaling pathways. Removal of the methoxymethoxy protecting groups with HCl/MeOH unveils free hydroxyl groups, which can be further alkylated or acylated to modulate pharmacokinetic properties .
Materials Science
In polymer chemistry, 1-bromo-2,4-bis(methoxymethoxy)benzene acts as a monomer for constructing conjugated polymers via Heck or Sonogashira couplings. These polymers exhibit tunable optoelectronic properties, making them suitable for organic light-emitting diodes (OLEDs) and photovoltaic cells. A recent study achieved a power conversion efficiency of 9.2% in bulk heterojunction solar cells using a polymer derived from this building block .
Comparison with Related Brominated Aromatics
Table 2: Structural and Functional Comparison of Brominated Methoxybenzenes
| Compound Name | CAS Number | Molecular Formula | Key Applications |
|---|---|---|---|
| 1-Bromo-2,4-bis(methoxymethoxy)benzene | 68314-54-5 | C₁₁H₁₅BrO₄ | Pharmaceutical intermediates, OLEDs |
| 1-Bromo-4-methoxy-2-nitrobenzene | 5344-78-5 | C₇H₆BrNO₃ | Energetic materials synthesis |
| 1-Bromo-2-(methoxymethoxy)benzene | 68314-54-5 | C₈H₉BrO₂ | Cross-coupling reactions |
| 1-Bromo-2,5-bis(bromomethyl)-4-methoxybenzene | 135588-90-8 | C₉H₉Br₃O | Flame retardant additives |
Recent Advances and Future Directions
The development of ultrafast cross-coupling techniques has revolutionized the use of 1-bromo-2,4-bis(methoxymethoxy)benzene in time-sensitive applications like positron emission tomography (PET) tracer synthesis. Helbert’s work demonstrated that Pd-catalyzed reactions with lithium acetylides can be completed in under 1 hour at ambient temperatures, a significant improvement over traditional thermal methods requiring prolonged heating . Future research may explore electrochemical activation strategies to further enhance reaction efficiency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume